Bis(dithiobenzil)nickel(II)
Overview
Description
Bis(dithiobenzil)nickel(II) is a coordination complex with the formula Ni(S2C2Ph2)2, where Ph represents phenyl . It exists as a black solid that gives green solutions in toluene due to a strong absorption at 855 nm . The molecular weight of Bis(dithiobenzil)nickel(II) is 543.42 .
Molecular Structure Analysis
Bis(dithiobenzil)nickel(II) is a square planar complex at its metal center . The InChI code for Bis(dithiobenzil)nickel(II) is 1S/2C14H12S2.Ni/c215-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h21-10,15-16H;/q;;+4/p-4/b2*14-13- .Chemical Reactions Analysis
Bis(dithiobenzil)nickel(II), although photoinert in nonhalogenated solvents as well as in chloroform under 313 nm irradiation, reacts in CHCl3 under 254 nm irradiation to yield 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species .Physical And Chemical Properties Analysis
Bis(dithiobenzil)nickel(II) has a boiling point of 364.5°C at 760 mmHg . It appears as a dark green to dark blue to black powder or crystal . The compound in its solid state is found to conduct electricity at room temperature .Scientific Research Applications
Photolysis in Solvents
Bis(dithiobenzil)nickel(II) demonstrates interesting behavior under photolysis in different solvents. For instance, in chloroform under 254 nm irradiation, it reacts to yield 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species. This reaction highlights the unique interactions between the metal complex and the solvent under specific light conditions (Jones, Tian, & Hoggard, 2002).
Photo-oxidation and Photoreduction
Bis(dithiobenzil)nickel(II) complexes are also subjects in studies of photo-oxidation and photoreduction. The photo-oxidation of anionic bis(dithiobenzil)nickel(II) by UV irradiation has been explored, showing quantum yields in specific solvents. This research contributes to understanding the photochemical properties of nickel complexes (Nakazumi, Takamura, & Kitao, 2008).
Near-Infrared Absorbing Dyes
An unsymmetric substituted bis(dithiobenzil)nickel complex has been synthesized and evaluated for its potential as a near-infrared absorbing dye. This application is significant for optical data storage, where such dyes can improve the performance of storage media (Dai, Qun, & Peng, 1997).
Photo-stabilization in Polymer Degradation
Bis(dithiobenzil)nickel, among other nickel compounds, has been investigated for its photo-stabilizing effect on the oxidative photo-degradation of cis-1,4-poly(butadiene). Such studies are crucial in understanding and improving the durability of polymers against environmental factors (Lala & Rabek, 1981).
Catalysis in Chemical Reactions
The compound has been studied for its catalytic effects in various chemical reactions. For instance, its role in the direct epoxidation of olefins catalyzed by nickel(II) complexes is an area of interest, demonstrating the versatility of bis(dithiobenzil)nickel(II) in facilitating significant chemical transformations (Yamada, Takai, Rhode, & Mukaiyama, 1991).
Improving Hydrogen Storage Systems
Its application extends to the improvement of hydrogen storage systems. Specifically, bis(cyclopentadienyl) nickel II, a related compound, has been shown to enhance hydrogen absorption-desorption in Mg-MgH2 systems, important for energy storage technologies (Kumar, Jain, Miyaoka, Ichikawa, & Kojima, 2017).
Safety And Hazards
Future Directions
Nickel(II) bis(dithiolene) complexes have been found to have applications in biology and material science . They have been found to be conducting, catalytic, non-linear optical, near IR absorbing, etc . The conductivity of these complexes, measured on single crystals, strongly increases upon applying hydrostatic pressure .
properties
IUPAC Name |
1,2-diphenylethane-1,2-dithione;nickel | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H10S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFUJWIAABTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20NiS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dithiobenzil) nickel |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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